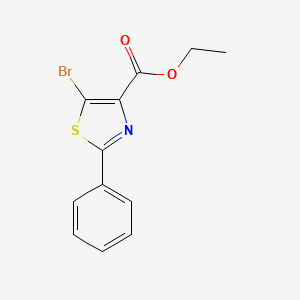

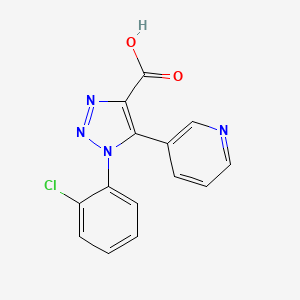

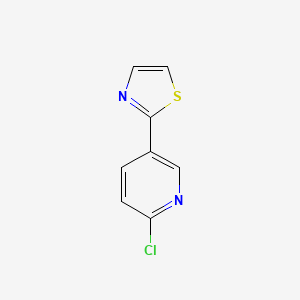

![molecular formula C12H16FNO B1461782 [(2S)-1-[(3-fluorophenyl)methyl]pirrolidin-2-il]metanol CAS No. 892386-87-7](/img/structure/B1461782.png)

[(2S)-1-[(3-fluorophenyl)methyl]pirrolidin-2-il]metanol

Descripción general

Descripción

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol, also known as 3-fluorophenylmethylpyrrolidin-2-ylmethanol, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidin-2-ylmethanol family, a group of compounds that are used as intermediates in organic synthesis. This compound has been found to have numerous potential applications in the fields of medicine, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos farmacéuticos

El anillo de pirrolidina es una característica común en muchos compuestos biológicamente activos. Su presencia en las moléculas puede contribuir a la estereoquímica del fármaco y mejorar la cobertura tridimensional, lo cual es crucial para unirse a proteínas enantioselectivas . Este compuesto podría utilizarse para diseñar nuevos fármacos centrándose en la mejora de las propiedades farmacocinéticas y el aumento de la selectividad del objetivo.

Química medicinal

En la química medicinal, el andamiaje de pirrolidina se utiliza para explorar el espacio farmacoforico de manera eficiente debido a su hibridación sp³. El compuesto en cuestión podría servir como estructura principal para la síntesis de nuevos compuestos con posibles efectos terapéuticos .

Síntesis de moléculas bioactivas

La estereogenicidad del anillo de pirrolidina permite la creación de diferentes estereoisómeros, lo que puede llevar a perfiles biológicos diversos. Este compuesto podría ser fundamental en la síntesis de moléculas bioactivas que requieren una orientación espacial específica para su actividad .

Catálisis enantioselectiva

La naturaleza quiral de este compuesto lo convierte en un candidato para su uso en catálisis enantioselectiva. Podría utilizarse para inducir quiralidad en las moléculas sintetizadas, lo cual es un atributo valioso en la producción de ciertos productos farmacéuticos .

Estudios biológicos

El grupo fluorofenilo en el compuesto podría ser de especial interés en los estudios biológicos, ya que los compuestos fluorados a menudo tienen interacciones únicas con los sistemas biológicos. Esto podría explorarse para el desarrollo de herramientas de diagnóstico o nuevos tratamientos .

Biología química

En la biología química, el compuesto podría utilizarse para estudiar las interacciones proteína-ligando, especialmente con proteínas que tienen una preferencia por ligandos con un anillo de pirrolidina. Esto podría ayudar a comprender los mecanismos de las enfermedades a nivel molecular .

Ciencia de los materiales

Las características estructurales de este compuesto podrían utilizarse en la ciencia de los materiales, particularmente en el diseño de semiconductores orgánicos u otros materiales donde el anillo de pirrolidina podría conferir propiedades electrónicas ventajosas .

Química analítica

Como compuesto estándar o de referencia, podría utilizarse en la química analítica para desarrollar nuevos métodos para la detección y cuantificación de estructuras similares en mezclas complejas .

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the biological activity of the compound .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanolylmethylpyrrolidin-2-ylmethanol has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for use in research. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. One limitation is that it is a relatively new compound, making it difficult to predict its effects in certain situations. Additionally, it is a relatively toxic compound, making it unsuitable for use in certain experiments.

Direcciones Futuras

There are a number of potential future directions for the use of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanolylmethylpyrrolidin-2-ylmethanol in scientific research. One potential direction is to further explore its potential applications in the fields of medicine, pharmacology, and biochemistry. Another potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Finally, further research could be conducted to explore its potential toxicity and its potential for use in long-term experiments.

Análisis Bioquímico

Biochemical Properties

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its stereochemistry and three-dimensional coverage . It has been observed to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific signaling pathways, leading to changes in cellular responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzyme active sites, potentially inhibiting or activating their functions . These binding interactions can lead to downstream effects on gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing potential therapeutic applications of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with specific enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTCEDSHEHERBD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

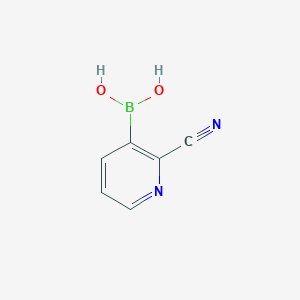

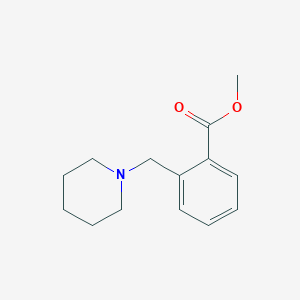

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

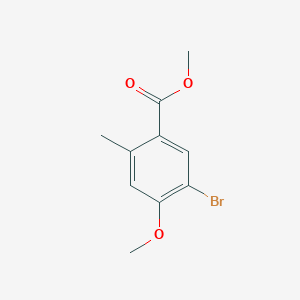

![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

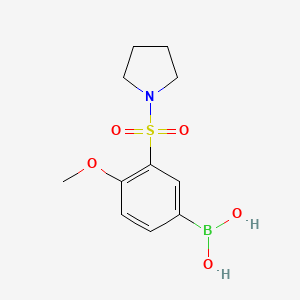

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)